molecular formula C16H34N2O2 B2765991 tert-Butyl 11-aminoundecylcarbamate CAS No. 937367-26-5

tert-Butyl 11-aminoundecylcarbamate

Cat. No. B2765991
M. Wt: 286.46
InChI Key: BTKYLHCVXRGFLC-UHFFFAOYSA-N
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Patent
US08324218B2

Procedure details

Using a syringe pump, a solution of di-tert-butyl dicarbonate (2.50 g, 11.45 mmol) in methanol (50 mL) was added to a stirred solution of undecane 1,11-diamine (6) (3.00 g, 16.10 mmol) and diisopropylethylamine (2.90 mL, 16.60 mmol) in methanol (200 mL) over 10 h, and the resulting reaction mixture was stirred at rt for 12 h. The reaction was then concentrated to a white solid. Purification by column chromatography (silica gel, 10:90 methanol/dichloromethane, then 20:80 (10% concentrated ammonium hydroxide in methanol)/dichloromethane) afforded the protected amine 7 (2.19 g, 67% yield) as a white solid: 1H NMR (300 MHz, CD3OD) δ 1.30 (br s, 14H), 1.43 (br s, 13H), 2.61 (t, 2H), 3.00 (t, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
10%
Name
Yield
67%

Identifiers

REACTION_CXSMILES
C(O[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])(OC(C)(C)C)=[O:2].[CH2:16]([NH2:28])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][NH2:27].C(N(C(C)C)CC)(C)C.ClCCl>CO>[OH-:2].[NH4+:27].[NH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][NH:28][C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
3 g
Type
reactant
Smiles
C(CCCCCCCCCCN)N
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated to a white solid
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica gel, 10:90 methanol/dichloromethane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[OH-].[NH4+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
NCCCCCCCCCCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.